molecular formula C12H13ClN4OS B285534 N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Katalognummer B285534
Molekulargewicht: 296.78 g/mol
InChI-Schlüssel: VVYTUXKDYXHXKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide, also known as CMTPA, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biology.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has been studied for its potential applications in the treatment of cancer, fungal infections, and Alzheimer's disease. In cancer research, N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has been shown to inhibit the growth of certain types of cancer cells by inducing apoptosis, or programmed cell death. In fungal research, N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has been found to have antifungal activity against several species of fungi. In Alzheimer's disease research, N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has been investigated for its ability to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide can alter the expression of genes that are involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells. N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer research, N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has been found to induce apoptosis in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. In fungal research, N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has been shown to inhibit the growth of several species of fungi, including Candida albicans and Aspergillus fumigatus. In Alzheimer's disease research, N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has been found to inhibit the aggregation of beta-amyloid and reduce neuroinflammation in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is its potential as a therapeutic agent for the treatment of cancer, fungal infections, and Alzheimer's disease. Another advantage is its relatively low toxicity compared to other chemotherapeutic agents. However, one limitation of N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide and its potential side effects.

Zukünftige Richtungen

There are several future directions for research on N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer, fungal infections, and Alzheimer's disease. Another direction is to explore its potential as a tool for epigenetic research, as it has been shown to inhibit the activity of HDACs. Additionally, more research is needed to understand the mechanism of action of N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide and its potential side effects, as well as to develop more efficient methods for its synthesis and administration.

Synthesemethoden

N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 4-methyl-1H-1,2,4-triazole-3-thiol in the presence of a catalyst such as triethylamine. The resulting product is then treated with acryloyl chloride to form N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide.

Eigenschaften

Molekularformel

C12H13ClN4OS

Molekulargewicht

296.78 g/mol

IUPAC-Name

N-(4-chlorophenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C12H13ClN4OS/c1-17-8-14-16-12(17)19-7-6-11(18)15-10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,15,18)

InChI-Schlüssel

VVYTUXKDYXHXKZ-UHFFFAOYSA-N

SMILES

CN1C=NN=C1SCCC(=O)NC2=CC=C(C=C2)Cl

Kanonische SMILES

CN1C=NN=C1SCCC(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.